molecular formula C23H16F3N3O B287118 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B287118
M. Wt: 407.4 g/mol
InChI Key: IHKPEQJZSAQMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (abbreviated as TFP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a pyrazole derivative that exhibits unique properties, making it a promising candidate for use in different fields such as medicinal chemistry, material science, and environmental science.

Mechanism of Action

The mechanism of action of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide depends on its application. In medicinal chemistry, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the development of cancer and inflammation. In material science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide acts as a building block for the synthesis of various functional materials, and its properties such as size, shape, and functional groups play a crucial role in determining the properties of the resulting material. In environmental science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide acts as a fluorescent probe that binds specifically to heavy metal ions, leading to a change in its fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide depend on its application. In medicinal chemistry, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation. In material science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide-based materials have been shown to exhibit unique properties such as high surface area, porosity, and selectivity, making them suitable for various applications such as gas storage, catalysis, and drug delivery. In environmental science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been used as a fluorescent probe for the detection of heavy metal ions in water, which can lead to health hazards if present in high concentrations.

Advantages and Limitations for Lab Experiments

The advantages of using 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments include its ease of synthesis, unique properties, and potential applications in various fields. However, there are also some limitations associated with the use of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, such as its low solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the research on 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide. In medicinal chemistry, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide-based compounds could be further optimized for their anticancer and anti-inflammatory activities. In material science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide-based materials could be designed for specific applications such as gas storage, catalysis, and drug delivery. In environmental science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide could be further explored as a fluorescent probe for the detection of other heavy metal ions in water. Additionally, the potential toxicity of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide and its derivatives should be investigated to ensure their safe use in various applications.
Conclusion
In conclusion, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole derivative that exhibits unique properties and potential applications in various fields such as medicinal chemistry, material science, and environmental science. The synthesis of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 1,5-diphenylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC and HOBt. 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied in various fields, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.

Synthesis Methods

The synthesis of 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 1,5-diphenylpyrazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature, and the resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to exhibit anticancer, anti-inflammatory, and antifungal activities. In material science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs). In environmental science, 1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

Product Name

1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Molecular Formula

C23H16F3N3O

Molecular Weight

407.4 g/mol

IUPAC Name

1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide

InChI

InChI=1S/C23H16F3N3O/c24-23(25,26)17-11-13-18(14-12-17)28-22(30)20-15-27-29(19-9-5-2-6-10-19)21(20)16-7-3-1-4-8-16/h1-15H,(H,28,30)

InChI Key

IHKPEQJZSAQMJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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